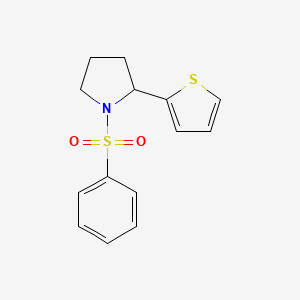

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine

Beschreibung

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine is a synthetic pyrrolidine derivative featuring a phenylsulfonyl group attached to the nitrogen atom of the pyrrolidine ring and a 2-thienyl substituent at the second carbon position. The 2-thienyl group (C₄H₃S) introduces aromatic heterocyclic character, which may enhance binding affinity to biological targets.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-19(17,12-6-2-1-3-7-12)15-10-4-8-13(15)14-9-5-11-18-14/h1-3,5-7,9,11,13H,4,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOXKOYGJCNBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

The synthesis of 1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring in the presence of a base.

Attachment of the Thienyl Group: The thienyl group is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated pyrrolidine derivative.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Analyse Chemischer Reaktionen

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol or sulfide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl or thienyl groups are replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate).

Wissenschaftliche Forschungsanwendungen

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials, including polymers and organic semiconductors.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl and thienyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine Derivatives with Thienyl Substituents

- 1-(2-Thienyl)pyrrolidine (CAS: 19983-18-7) Structure: Lacks the phenylsulfonyl group, featuring only a 2-thienyl substituent on the pyrrolidine nitrogen. Properties: Simpler structure with lower molecular weight (153.24 g/mol vs. ~283.3 g/mol for the target compound). Likely more lipophilic due to the absence of the sulfonyl group. Applications: Serves as a precursor for more complex derivatives. No direct pharmacological data available .

- 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy) Structure: Contains a cyclohexyl-thienyl moiety instead of a phenylsulfonyl group. Classified as a phencyclidine (PCP) analog. Pharmacology: Exhibits psychoactive properties, acting as an NMDA receptor antagonist. Linked to EEG alterations, locomotor stimulation, and ataxia in rats . Legal Status: Listed as a controlled substance in multiple jurisdictions due to its hallucinogenic effects .

Pyrrolidine Derivatives with Sulfonyl Groups

- 1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine Structure: Features dual sulfonyl groups (chlorophenyl and phenylsulfonylmethyl) on the pyrrolidine ring. Properties: Higher molecular weight (399.9 g/mol) and increased steric hindrance compared to the target compound. The chlorine atom may enhance electrophilicity. Applications: Potential use as a sulfonating agent or in drug design for targeted protein interactions .

- 1-(4-Substituted benzoyl)-3-(4-(2-(4-methoxyphenylamino)-2-oxoethyl)phenylsulfonyl)urea derivatives Structure: Combines sulfonyl and urea moieties with aromatic substituents. Synthesis: Prepared via multi-step reactions involving sulfonylation and coupling. Demonstrated receptor binding in molecular docking studies .

Natural Pyrrolidine Derivatives

- 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine Source: Isolated from Piper longum (long pepper). Structure: Contains a long unsaturated acyl chain with a methylenedioxyphenyl group.

- Piperine and analogs Structure: Amide-linked pyrrolidine derivatives with piperidine or phenyl groups. Activity: Known for enhancing drug bioavailability and modulating neurotransmitter systems .

Data Table: Key Structural and Functional Attributes

Key Differences and Implications

- Structural Variations : The phenylsulfonyl group in the target compound distinguishes it from cyclohexyl-containing PCP analogs (e.g., TCPy), likely reducing CNS activity but improving metabolic stability.

- Pharmacological Potential: While TCPy and related PCP analogs exhibit NMDA receptor antagonism, the target compound’s sulfonyl group may redirect its activity toward non-CNS targets, such as enzymes or transporters.

- Synthetic Utility : The presence of sulfonyl and thienyl groups makes the compound a versatile intermediate for further functionalization, as seen in ’s palladium-catalyzed sulfonylation methods .

Biologische Aktivität

1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Molecular Formula : C12H13NOS2

- Molecular Weight : 253.37 g/mol

- IUPAC Name : 1-(phenylsulfonyl)-2-(thiophen-2-yl)pyrrolidine

- Canonical SMILES : C1CC(NC1)S(=O)(=O)C2=CC=CS2

Research indicates that the biological activity of 1-(phenylsulfonyl)-2-(2-thienyl)pyrrolidine may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a role in various physiological processes, including acid-base balance and fluid secretion.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to 1-(phenylsulfonyl)-2-(2-thienyl)pyrrolidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine | A549 (lung cancer) | 15.4 | |

| Similar Sulfonamide | MCF-7 (breast cancer) | 10.0 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against gram-positive bacteria. The presence of the thienyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including 1-(phenylsulfonyl)-2-(2-thienyl)pyrrolidine. The compound exhibited significant growth inhibition in A549 lung cancer cells, with an IC50 value of 15.4 µM. Further mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial activity of various sulfonamide derivatives against common pathogens. The study found that 1-(phenylsulfonyl)-2-(2-thienyl)pyrrolidine had a MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis and function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.